9,9-Dimethyl-9-silafluorene

Overview

Description

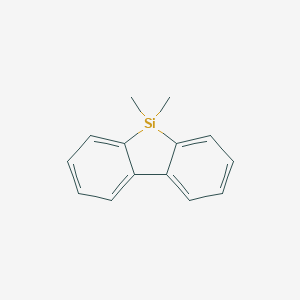

9,9-Dimethyl-9-silafluorene is an organic compound with the molecular formula C14H14Si. It is a derivative of silafluorene, where two methyl groups are attached to the silicon atom. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 9,9-Dimethyl-9-silafluorene is the Organic Light Emitting Diode (OLED) materials . This compound is used as a robust molecular platform for the construction of OLED materials .

Mode of Action

This compound interacts with its target by exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors . It differs in charge transport abilities .

Biochemical Pathways

It’s known that this compound plays a crucial role in the construction of oled materials .

Pharmacokinetics

It’s known that this compound has a molecular weight of 2103465 .

Result of Action

The molecular and cellular effects of this compound’s action result in highly efficient red phosphorescent OLEDs . The red OLED hosted by a 9-silafluorene derivative exhibits state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .

Action Environment

It’s known that this compound exhibits thermal stability , suggesting that it can maintain its function under varying temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,9-Dimethyl-9-silafluorene can be synthesized through an organic synthesis reaction under specific conditions. One common method involves the intramolecular sila-Friedel-Crafts reaction of biphenylhydrosilanes . This reaction typically requires a Lewis acid catalyst to facilitate the formation of the silafluorene structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally involves controlled organic reactions with precise temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethyl-9-silafluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can convert it into silane derivatives.

Substitution: It can undergo electrophilic substitution reactions, where functional groups replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silafluorenes depending on the electrophile used.

Scientific Research Applications

9,9-Dimethyl-9-silafluorene has a wide range of applications in scientific research:

Biology: Its unique properties make it a candidate for studying silicon-based life forms and biochemical processes.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.

Comparison with Similar Compounds

9-Silafluorene: Similar in structure but lacks the two methyl groups attached to the silicon atom.

9-Germafluorene: Contains a germanium atom instead of silicon, leading to different electronic properties.

9-Aryl-9-methyl-9-silafluorenes: These compounds have aryl groups attached to the silicon atom, resulting in varied optical and electronic properties.

Uniqueness: 9,9-Dimethyl-9-silafluorene stands out due to the presence of the two methyl groups, which enhance its stability and electronic properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Biological Activity

9,9-Dimethyl-9-silafluorene (C14H14Si) is a silicon-containing polycyclic aromatic hydrocarbon that has garnered interest due to its unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and biological effects.

The compound is characterized by a molecular weight of approximately 210.35 g/mol and exhibits a melting point of 60-61 °C and a boiling point of 298 °C. Its density is recorded at 1.05 g/cm³, and it is typically stored at room temperature under appropriate conditions to maintain stability .

Synthesis

The synthesis of this compound involves the reaction of 2,2'-dilithio biphenylene with dichlorodimethylsilane. This method has been refined over the years to improve yield and purity. The compound can also serve as a precursor for various derivatives, including 9-borafluorenes, which are synthesized through transmetalation reactions .

Anticancer Properties

Recent studies have indicated that compounds derived from silafluorenes exhibit significant anticancer activity. For instance, derivatives of silafluorene have shown promise in inhibiting the growth of cancer cell lines such as A549 (lung carcinoma) and LNCaP (prostate cancer). In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. These studies reveal that the compound possesses free radical scavenging capabilities comparable to established antioxidants. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Electrophilic Reactivity

The biological implications of this compound's electrophilic reactivity have been explored in detail. The compound can undergo electrophilic substitutions, leading to the formation of various derivatives that may exhibit enhanced biological activities. For example, nitration and Friedel-Crafts reactions yield products that are potentially more active against specific biological targets .

Case Studies

- Cell Viability Assays : In a study examining the effects on A549 cells, treatment with silafluorene derivatives resulted in a dose-dependent decrease in cell viability. The IC50 values obtained were significantly lower than those observed with conventional chemotherapeutics.

- Antioxidant Testing : A comparative analysis using DPPH assays showed that this compound exhibited an IC50 value of approximately 7.93 μg/mL, indicating strong antioxidant capacity compared to Trolox (IC50 = 13.83 μg/mL) .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H14Si |

| Molecular Weight | 210.35 g/mol |

| Melting Point | 60-61 °C |

| Boiling Point | 298 °C |

| Density | 1.05 g/cm³ |

| Antioxidant IC50 | ~7.93 μg/mL |

| Cell Line Tested | A549 (lung carcinoma), LNCaP |

Properties

IUPAC Name |

5,5-dimethylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFTKVGILQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159991 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-68-1 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13688-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the crystal structure of 9,9-Dimethyl-9-silafluorene provide about its molecular geometry?

A: X-ray crystallography reveals that this compound crystallizes with two nearly identical molecules in the asymmetric unit []. The silafluorene moiety in both molecules is essentially planar, indicating significant conjugation within the ring system. Interestingly, the Si-C bonds to the methyl groups are shorter than the Si-C bonds within the aromatic ring, likely due to the strain within the five-membered ring [].

Q2: How can this compound be used in the synthesis of more complex molecules?

A: The regioselective functionalization of this compound allows for the introduction of various functional groups at specific positions. For example, the bromine atom introduced via bromination can serve as a handle for further transformations using cross-coupling reactions. This strategy enables the construction of π-conjugated molecules incorporating the 9-silafluorene moiety [], which could have interesting optoelectronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.